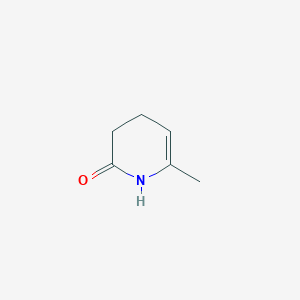

3,4-Dihydro-6-methyl-2-pyridone

Description

Structure

3D Structure

Properties

CAS No. |

10333-14-9 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

6-methyl-3,4-dihydro-1H-pyridin-2-one |

InChI |

InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h3H,2,4H2,1H3,(H,7,8) |

InChI Key |

AKOQCIDGAATASX-UHFFFAOYSA-N |

SMILES |

CC1=CCCC(=O)N1 |

Canonical SMILES |

CC1=CCCC(=O)N1 |

Other CAS No. |

10333-14-9 |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Dihydro-6-methyl-2-pyridone chemical properties

An In-depth Technical Guide on the Chemical Properties of 3,4-Dihydro-6-methyl-2-pyridone

Introduction

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) are a class of N-heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] These structures are analogs of the well-known 1,4-dihydropyridines (1,4-DHPs) and dihydropyrimidines (DHPMs).[2][3] The relevance of the 3,4-DHPo scaffold lies in its presence in various biologically active molecules and its utility as a versatile synthetic precursor for more complex compounds.[2][4] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including cardiotonic, antitumor, anti-HIV, antibacterial, and antifungal properties.[2][3][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of the parent compound, this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in further synthetic modifications.

| Property | Value | Source |

| CAS Number | 10333-14-9 | [6] |

| Molecular Formula | C₆H₉NO | [6] |

| Molecular Weight | 111.144 g/mol | [6] |

| IUPAC Name | 6-Methyl-3,4-dihydropyridin-2(1H)-one | [6] |

| LogP | 0.345 | [6] |

| Synonyms | 2(1H)-Pyridinone, 3,4-dihydro-6-methyl- | [6] |

Spectroscopic and analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for the structural elucidation and characterization of 3,4-DHPo derivatives.[1] Electron impact (EI) and electrospray ionization (ESI) are commonly used mass spectrometry techniques to determine their fragmentation patterns.[2]

Experimental Protocols

The synthesis of the 3,4-dihydro-2(1H)-pyridone scaffold is most commonly achieved through multi-component reactions (MCRs), which are valued for their efficiency and atom economy.[2][7]

Protocol: One-Pot, Four-Component Synthesis of 4-Aryl-3,4-dihydro-6-methyl-2-pyridone Derivatives

This protocol describes a general and efficient method for synthesizing the 3,4-DHPo core structure, which can be adapted for this compound. The reaction involves the condensation of an aldehyde, a β-ketoester, Meldrum's acid, and a source of ammonia.[2][8] The use of Meldrum's acid is key as its acidity (pKa = 9.97) favors the formation of the pyridone ring over the 1,4-dihydropyridine ring.[2][3]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde derivatives) (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate) (1 mmol)[2][3]

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1 mmol)[2][7]

-

Ammonium acetate or ammonium carbonate (as ammonia source)[2]

-

Solvent (e.g., ethanol, water, or solvent-free conditions)[2]

-

Catalyst (optional, e.g., SiO₂-Pr-SO₃H, pyridine)[2]

Procedure:

-

A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), Meldrum's acid (1 mmol), and ammonium acetate is prepared.[2]

-

The components are mixed in a suitable reaction vessel.

-

The reaction can be performed under various conditions:

-

Conventional Heating: Refluxing in a solvent like ethanol or acetic acid for several hours.[2] Yields can range from moderate to high.[2]

-

Solvent-Free Conditions: The reagents are mixed and heated. This method is considered a green chemistry approach.[7][9] Infrared irradiation can be used as an energy source to drive the reaction, often leading to moderate to good yields (50-75%) within a few hours.[7][9]

-

Catalysis: An acid catalyst like SiO₂-Pr-SO₃H can be employed under solvent-free conditions to improve yields (78-93%) and reduce reaction times.[1]

-

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is typically isolated by filtration.

-

Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 3,4-dihydro-2(1H)-pyridone derivative.

Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of this compound and related compounds.

Methodology:

-

Column: A reverse-phase (RP) column, such as Newcrom R1, can be used.[6]

-

Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier is typically employed.[6] For standard HPLC, phosphoric acid can be used.[6] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

-

Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]

Synthetic Pathways and Logical Relationships

The synthesis of 3,4-dihydro-2(1H)-pyridones is a well-established process in organic chemistry. The following diagram illustrates the general workflow for the multi-component reaction used to produce this heterocyclic scaffold.

Caption: A diagram illustrating the multi-component reaction pathway for synthesizing 3,4-DHPo derivatives.

Biological Significance and Applications

The 3,4-dihydro-2(1H)-pyridone scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[1][2] This has led to the development of derivatives with a broad spectrum of activities:

-

Cardiotonic Agents: Analogs such as Milrinone and Amrinone are used to treat heart failure.[2][3]

-

Antimicrobial and Antifungal Activity: Various derivatives have shown potential as antibacterial and antifungal agents.[2][3]

-

Anti-HIV and Antitumor Activity: The scaffold has been incorporated into molecules with anti-HIV and antitumor properties.[2][3]

-

Synthetic Building Blocks: Beyond their direct biological activity, 3,4-DHPo are valuable intermediates for synthesizing other complex bioactive molecules, including alkaloids and receptor antagonists.[2][3] The presence of a stereogenic center at the C-4 position is often critical for their biological function, with different enantiomers exhibiting distinct activities.[2][3]

References

- 1. preprints.org [preprints.org]

- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.innovareacademics.in [journals.innovareacademics.in]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

- 8. 3,4-Dihydro-2-pyridinone synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dihydro-6-methyl-2-pyridone: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, nomenclature, and synthetic methodologies related to 3,4-Dihydro-6-methyl-2-pyridone. It is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed insights into this important heterocyclic scaffold.

Structure and Nomenclature

The compound This compound , with the CAS number 10333-14-9 , belongs to a class of N-heterocycles known as 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo).[1][2] These structures are recognized for their significant biological activities and serve as crucial building blocks in medicinal chemistry.[1][3][4]

While the common name specifies the unsubstituted core, the IUPAC nomenclature for this class of compounds, which are frequently substituted, is more complex. For instance, a commonly encountered derivative is named as a 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate .[1][4] The core structure features a six-membered ring containing a nitrogen atom, a ketone group, a double bond, and a methyl substituent.

Molecular Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for the unsubstituted this compound (CAS 10333-14-9) is not extensively reported in the surveyed literature, data for substituted derivatives are available. The structural characterization of 3,4-DHPo derivatives is typically achieved through a combination of spectroscopic techniques including NMR (¹H and ¹³C), mass spectrometry (EI and ESI), and IR spectroscopy.[4]

The following tables summarize typical spectroscopic data for a representative substituted derivative, 6-Methyl-4-(2'-methylphenyl)-5-methoxycarbonyl-3,4-dihydro-2(1H)-pyridone , as reported in the literature.[5]

Table 1: ¹H NMR Data for a Representative Substituted Derivative [5]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 9.95 | s | - |

| Ar-H | 7.18–6.88 | m | - |

| H-4 | 4.31 | d | 8.2 |

| OCH₃ | 3.49 | s | - |

| H-3a | 2.95 | dd | 16.3, 8.2 |

| H-3b | 2.45 | d | 16.3 |

| Ar-CH₃ | 2.36 | s | - |

| C6-CH₃ | 2.34 | s | - |

| Solvent: DMSO-d₆ |

Table 2: ¹³C NMR Data for a Representative Substituted Derivative [5]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 169.5 |

| C-8 (C=O of ester) | 169.9 |

| C-6 | 148.9 |

| C-Ar | 140.4, 134.9, 130.8, 126.6, 126.2, 125.1 |

| C-5 | 104.8 |

| OCH₃ | 51.1 |

| C-3 | 36.9 |

| C-4 | 33.9 |

| Ar-CH₃ | 18.9 |

| C-7 (C6-CH₃) | 18.1 |

| Solvent: DMSO-d₆ |

Table 3: Mass Spectrometry Data for a Representative Substituted Derivative [5]

| Ion | m/z | Relative Abundance (%) |

| [M]⁺ | 259 | 55 |

| [M-15]⁺ | 244 | 10 |

| [M-59]⁺ | 200 | 65 |

| [M-114]⁺ | 115 | 40 |

| [M-216]⁺ | 43 | 100 |

| Ionization Method: Electron Impact (EI) |

Experimental Protocols: Synthesis

The synthesis of 3,4-dihydro-2(1H)-pyridones is most commonly achieved through a multicomponent reaction (MCR).[4] A general and efficient protocol involves the reaction of Meldrum's acid, a β-ketoester, an aromatic aldehyde, and ammonium acetate.[4] Variations of this method utilize different catalysts and reaction conditions, including infrared irradiation and solvent-free approaches, to improve yields and adhere to green chemistry principles.[5]

General Protocol for the Synthesis of Substituted 3,4-Dihydro-2(1H)-pyridones

This protocol is a representative example based on commonly employed multicomponent reactions.

Workflow for the Synthesis of Substituted 3,4-Dihydro-2(1H)-pyridones:

Caption: General workflow for the synthesis of 3,4-dihydro-2(1H)-pyridones.

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask, equimolar amounts of Meldrum's acid, a β-ketoester (e.g., ethyl acetoacetate), and an aromatic aldehyde are combined.

-

Addition of Amine Source: Ammonium acetate (approximately 1.5 equivalents) is added to the mixture.

-

Reaction: The reaction mixture is suspended in a suitable solvent, such as ethanol or acetic acid, and heated to reflux for several hours. Alternatively, the reaction can be carried out under solvent-free conditions using infrared irradiation.[5]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 3,4-dihydro-2(1H)-pyridone derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods (NMR, IR, MS).

Biological Activity and Signaling Pathways

Derivatives of this compound have shown a wide range of biological activities, including cardiotonic, antitumor, antibacterial, and anti-HIV effects.[1] A notable example is Milrinone , a drug used in the treatment of heart failure.[1]

Milrinone functions as a selective inhibitor of phosphodiesterase 3 (PDE3) .[3] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various proteins within cardiac muscle cells. This cascade of events results in increased cardiac contractility (inotropic effect) and vasodilation.[3]

Signaling Pathway of Milrinone (a PDE3 Inhibitor):

Caption: Mechanism of action of Milrinone as a PDE3 inhibitor.

This guide provides a foundational understanding of this compound and its derivatives, highlighting their chemical synthesis and biological significance. The provided protocols and data serve as a starting point for further research and development in this promising area of medicinal chemistry.

References

An In-Depth Technical Guide to 3,4-Dihydro-6-methyl-2(1H)-pyridinone (CAS Number: 10333-14-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety information, and applications of the compound with CAS number 10333-14-9. Authoritative sources, including the CAS Common Chemistry database, identify this compound as 3,4-Dihydro-6-methyl-2(1H)-pyridinone .[1] It is important to note that some commercial chemical supplier databases have erroneously associated this CAS number with a different compound, 1-(2-methoxyethyl)piperazine. This guide will focus exclusively on the correctly identified molecule, 3,4-Dihydro-6-methyl-2(1H)-pyridinone.

The 3,4-dihydropyridinone core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2][3] This makes 3,4-Dihydro-6-methyl-2(1H)-pyridinone a valuable building block for the synthesis of a wide array of derivatives with potential therapeutic applications, ranging from cardiotonic agents to antiviral and anti-inflammatory drugs.[2][3]

Physicochemical Properties

The fundamental physical and chemical characteristics of 3,4-Dihydro-6-methyl-2(1H)-pyridinone are summarized below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 10333-14-9 | [1][4] |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | [1] |

| IUPAC Name | 6-methyl-3,4-dihydropyridin-2(1H)-one | [1] |

| Synonyms | 2(1H)-Pyridinone, 3,4-dihydro-6-methyl-; 3,4-Dihydro-6-methyl-2-pyridone | [1][4] |

| Melting Point | 112-114 °C | [1] |

| Canonical SMILES | CC1=CCCC(=O)N1 | [1] |

| InChI Key | AKOQCIDGAATASX-UHFFFAOYSA-N | [1] |

Safety and Handling

| Hazard Category | Description and Precautionary Statements |

| GHS Pictograms | (Potential) |

| Signal Word | Warning (Potential) |

| Hazard Statements | Based on related compounds, may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] |

| Precautionary Statements | Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection (P261, P264, P271, P280).[6] Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P301+P312, P302+P352, P305+P351+P338).[6] Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233).[6] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat are required. Use a respirator if dust is generated and ventilation is inadequate. |

Synthesis and Experimental Protocols

The 3,4-dihydro-2(1H)-pyridone scaffold is commonly synthesized via a multicomponent reaction (MCR), a highly efficient process where multiple starting materials react in a single step to form the final product. One of the most general methods is a variation of the Hantzsch pyridine synthesis.[2]

Caption: General workflow for the multicomponent synthesis of 3,4-dihydropyridinones.

Representative Experimental Protocol (General Method):

A typical procedure involves the one-pot condensation of a β-ketoester, an aldehyde, and an ammonia source, often with a catalyst and solvent.

-

Setup: A round-bottom flask is charged with the aldehyde (1.0 eq), the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and Meldrum's acid (1.0 eq, if used).[2]

-

Reagents: Ammonium acetate (1.5 eq) is added as the nitrogen source.[2]

-

Solvent & Catalyst: The reaction can be run under solvent-free conditions or in a solvent such as ethanol or water. A catalyst, such as silica-supported sulfuric acid (SiO₂-Pr-SO₃H), may be used to improve yields.

-

Reaction: The mixture is stirred at a specified temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup & Purification: After cooling, the reaction mixture is typically quenched with water, and the resulting solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3,4-dihydro-2(1H)-pyridone derivative.

Applications in Research and Drug Development

The 3,4-dihydropyridinone moiety is a key pharmacophore and a versatile synthetic intermediate for developing more complex, biologically active molecules. Its value lies in its rigid, heterocyclic structure which can be readily functionalized at multiple positions to modulate pharmacological activity.

Role as a Synthetic Precursor:

The diagram below illustrates the central role of the 3,4-dihydropyridinone core as a foundational scaffold for accessing diverse classes of therapeutic agents.

Caption: The 3,4-dihydropyridinone scaffold as a precursor to diverse therapeutic classes.

Key Therapeutic Areas:

-

Cardiovascular Disease: The well-known cardiotonic drugs Amrinone and Milrinone, used in the treatment of congestive heart failure, are based on the pyridinone structure.[2] Derivatives of 3,4-dihydropyridinone also show potential as ROCK1 inhibitors for treating hypertension.[3]

-

Antiviral Research: The scaffold has been extensively explored for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[2]

-

Oncology: Certain derivatives have demonstrated antitumor activity, making this scaffold a point of interest in cancer drug discovery.[2]

-

Inflammatory and Neurological Disorders: The 3,4-dihydropyridinone skeleton is the core of potent P2X7 inhibitors, which are implicated in various inflammatory, immune, and neurological conditions.[3]

-

Benign Prostatic Hyperplasia: The scaffold is found in selective α1a receptor antagonists, which have potential applications in treating benign prostatic hyperplasia.[3]

3,4-Dihydro-6-methyl-2(1H)-pyridinone (CAS 10333-14-9) is a compound of significant interest to the scientific and drug development communities. While its direct biological activity is not the primary focus, its role as a "privileged" and versatile synthetic building block is well-established. Its efficient synthesis through multicomponent reactions and its utility in constructing a wide range of pharmacologically active molecules underscore its importance in modern medicinal chemistry. Researchers working with this compound should adhere to appropriate safety precautions based on the known hazards of the pyridinone class and consult authoritative sources for its physical properties.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. This compound | 10333-14-9 [amp.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Spectroscopic and Synthetic Profile of 3,4-Dihydro-6-methyl-2-pyridone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Analysis

The structural characterization of 3,4-dihydro-2(1H)-pyridones is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2] The following sections detail the expected spectroscopic signatures for a representative derivative, 6-Methyl-4-(2'-methylphenyl)-5-methoxycarbonyl-3,4-dihydro-2(1H)-pyridone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of dihydropyridone derivatives.[1]

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the electronic environment and connectivity of protons in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 9.95 | s | - |

| Ar-H | 7.18–6.88 | m | - |

| H-4 | 4.31 | d | 8.2 |

| CH₃-9 (OCH₃) | 3.49 | s | - |

| H-3a | 2.95 | dd | 16.3, 8.2 |

| H-3b | 2.45 | d | 16.3 |

| CH₃-2' (Ar-CH₃) | 2.36 | s | - |

| CH₃-7 (C₆-CH₃) | 2.34 | s | - |

| Data for 6-Methyl-4-(2'-methylphenyl)-5-methoxycarbonyl-3,4-dihydro-2(1H)-pyridone in DMSO-d₆[3] |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (C=O) | 169.5 |

| C-8 (Ester C=O) | 169.9 |

| C-6 | 148.9 |

| C-Ar | 140.4, 134.9, 130.8, 126.6, 126.2, 125.1 |

| C-5 | 104.8 |

| CH₃-9 (OCH₃) | 51.1 |

| C-3 | 36.9 |

| C-4 | 33.9 |

| CH₃-C-2' (Ar-CH₃) | 18.9 |

| C-7 (C₆-CH₃) | 18.1 |

| Data for 6-Methyl-4-(2'-methylphenyl)-5-methoxycarbonyl-3,4-dihydro-2(1H)-pyridone in DMSO-d₆[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 3,4-dihydro-2(1H)-pyridone derivatives include:

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3400-3200 |

| C=O Stretch (Amide) | 1680-1630 |

| C=C Stretch | 1650-1600 |

| C-O Stretch (Ester) | 1300-1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Technique | Key Fragments (m/z) |

| EI-MS | 259 (M⁺), 244 ([M-15]⁺), 200, 115, 43 |

| Data for 6-Methyl-4-(2'-methylphenyl)-5-methoxycarbonyl-3,4-dihydro-2(1H)-pyridone[3] |

Experimental Protocols

The synthesis of 3,4-dihydro-2(1H)-pyridone derivatives is often achieved through multicomponent reactions. A common and efficient method is the Hantzsch dihydropyridine synthesis, which has been adapted for the production of these pyridones.

General Synthesis of 4-Aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones

This procedure describes a solvent-free synthesis using infrared irradiation.[3]

Reactants:

-

Aromatic aldehyde (1 mmol)

-

Alkyl acetoacetate (1 mmol)

-

Meldrum's acid (1 mmol)

-

Ammonium acetate (1.2 mmol)

Procedure:

-

A mixture of the aromatic aldehyde, alkyl acetoacetate, Meldrum's acid, and ammonium acetate is prepared.

-

The mixture is subjected to infrared irradiation for a specified period (e.g., 3 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is purified by a suitable method, such as column chromatography on silica gel.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized 3,4-dihydro-2(1H)-pyridone derivative.

Caption: Workflow for the synthesis and spectroscopic analysis of 3,4-dihydro-2(1H)-pyridones.

References

Navigating the Synthesis of 3,4-Dihydro-6-methyl-2-pyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dihydro-6-methyl-2-pyridone and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. While a direct synthetic route from the readily available starting material, sorbic acid, to this compound is not well-documented in the scientific literature, the synthesis of the core 3,4-dihydro-2(1H)-pyridone structure is efficiently achieved through multi-component reactions (MCRs). This guide provides an in-depth overview of the prevalent MCR strategies for the synthesis of substituted 3,4-dihydro-2(1H)-pyridones, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in this field.

Introduction

The 3,4-dihydro-2(1H)-pyridone moiety is a key structural feature in numerous biologically active compounds. Its synthesis has been a subject of considerable interest, with various methods developed to construct this heterocyclic system. Although a direct conversion from sorbic acid to this compound remains elusive in published literature, this guide focuses on the robust and versatile multi-component reaction pathways that provide access to a wide array of substituted 3,4-dihydro-2(1H)-pyridones.

Multi-Component Reaction (MCR) Synthesis of 3,4-Dihydro-2(1H)-pyridones

The most common and efficient method for synthesizing the 3,4-dihydro-2(1H)-pyridone core involves a one-pot, multi-component reaction. This approach offers several advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular libraries. A general MCR for the synthesis of 4-aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones involves the condensation of an aromatic aldehyde, a β-ketoester, and a nitrogen source, often in the presence of a catalyst.

General Reaction Scheme

A typical MCR for the synthesis of 4-aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones is depicted below:

3,4-Dihydro-6-methyl-2-pyridone derivatives and analogs

An In-depth Technical Guide to 3,4-Dihydro-6-methyl-2-pyridone Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These molecules are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2] Their structural similarity to well-known pharmacophores like 1,4-dihydropyridines (DHPs) has spurred extensive research into their synthesis and biological activities.[1][2] Notable examples of drugs from this class include Milrinone and Amrinone, which are used for treating heart failure.[2][3] The broad spectrum of biological activities exhibited by these compounds, including cardiotonic, anticancer, anti-HIV, antibacterial, and antifungal properties, underscores their potential in drug discovery and development.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key this compound derivatives and their analogs.

Synthesis of 3,4-Dihydro-2(1H)-pyridone Derivatives

The synthesis of 3,4-dihydro-2(1H)-pyridones often involves multicomponent reactions (MCRs), which are efficient for creating molecular diversity.[1][2] A common approach is a four-component reaction involving an aldehyde, a β-ketoester, Meldrum's acid, and an ammonium source.[3][4] Various catalysts and reaction conditions have been explored to improve yields and promote green chemistry principles.[2][3]

General Experimental Protocol for Four-Component Synthesis

A widely used method for synthesizing 4-aryl-substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydropyridones involves the reaction of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), Meldrum's acid, and ammonium acetate.[3][4] The use of SiO2-Pr-SO3H as a catalyst under solvent-free conditions has been reported to be effective.[3][4]

Reaction Scheme:

-

Reactants: Aromatic aldehyde, methyl acetoacetate, Meldrum's acid, ammonium acetate.

-

Catalyst: SiO2-Pr-SO3H.

-

Conditions: Solvent-free.

This methodology is advantageous due to high product yields (typically 78-93%), environmentally friendly conditions, short reaction times, and ease of handling.[2][3]

Biological Activities and Mechanisms of Action

3,4-Dihydro-2(1H)-pyridone derivatives have shown promise in several therapeutic areas, most notably as anticancer agents and phosphodiesterase 3 (PDE3) inhibitors.

Anticancer Activity: Tubulin Polymerization Inhibition

Certain analogs, particularly 3,4-dihydropyridine-2(1H)-thiones, have demonstrated significant antiproliferative activity against various cancer cell lines.[1][5] The mechanism of action for some of these compounds involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][5] These agents often bind to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase, formation of aberrant mitotic spindles, and subsequent apoptosis.[1][5]

Signaling Pathway for Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by a 3,4-dihydropyridine-2(1H)-thione derivative.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of selected 3,4-dihydropyridine-2(1H)-thione derivatives against the A375 melanoma cell line.

| Compound | Structure (Key Features) | IC50 (µM) against A375 Cells | Selectivity Index (SI) |

| S1 | N-H moiety, 5-phenyl group | 4.33 ± 1.00 | > 23.09 |

| S2 | N-Methyl group | 12.55 ± 2.16 | > 7.97 |

| S19 | Thiophene ring at C5 | 2.13 ± 0.65 | 18.78 |

| S22 | Thiophene ring at C5 | 1.71 ± 0.58 | 21.09 |

Data sourced from a study on mitotic-specific 3,4-dihydropyridine-2(1H)-thiones.[1]

Experimental Protocol: Antiproliferative Assay

-

Cell Culture: Human cancer cell lines (e.g., A375 melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT or SRB assay.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Cardiotonic Activity: Phosphodiesterase 3 (PDE3) Inhibition

Certain 3,4-dihydro-2(1H)-pyridone derivatives, such as Milrinone and Amrinone, function as inhibitors of phosphodiesterase 3 (PDE3).[6] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP).[7] By inhibiting PDE3, these drugs increase intracellular cAMP levels in cardiac muscle cells.[6][7] This leads to the activation of protein kinase A (PKA), which in turn phosphorylates and opens calcium channels. The resulting increase in intracellular calcium enhances the force of heart muscle contraction, producing a positive inotropic effect.[6][7] These drugs also cause vasodilation, which reduces both the preload and afterload on the heart.[6]

Signaling Pathway for PDE3 Inhibition

Caption: Mechanism of action for PDE3 inhibitors like Milrinone.

Conclusion

This compound derivatives and their analogs are a versatile class of compounds with a wide array of biological activities. Their synthetic accessibility, particularly through multicomponent reactions, makes them attractive scaffolds for drug discovery. The demonstrated anticancer and cardiotonic effects, mediated through mechanisms like tubulin polymerization and PDE3 inhibition, highlight their therapeutic potential. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their clinical utility.

References

- 1. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 7. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]

The Multifaceted Biological Activities of 3,4-Dihydro-6-methyl-2-pyridone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-6-methyl-2-pyridone scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of these compounds, focusing on their anticancer, antimicrobial, and other key pharmacological effects. Quantitative data from relevant studies are summarized, detailed experimental methodologies are provided, and key cellular pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of the 2-pyridone core, including the this compound scaffold, have emerged as a significant class of anticancer agents. Their mechanisms of action are diverse, often involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 2-pyridone and dihydropyridine derivatives against several cancer cell lines. It is important to note that while these compounds are structurally related to the this compound core, specific data for this exact scaffold is limited in the current literature. The presented data serves as a valuable reference for the potential of this chemical class.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [1] |

| S22 | 3,4-dihydropyridine-2(1H)-thione | A375 (Melanoma) | 1.71 ± 0.58 | |

| 8e | Pyridine-urea | MCF-7 (Breast) | 0.11 (72h) | |

| 8n | Pyridine-urea | MCF-7 (Breast) | 0.80 (72h) | |

| 5a | Non-fused cyanopyridone | MCF-7 (Breast) | 1.77 ± 0.1 | [2] |

| 5e | Non-fused cyanopyridone | MCF-7 (Breast) | 1.39 ± 0.08 | [2] |

| 6b | Fused pyridopyrimidine | HepG2 (Liver) | 2.68 | [2] |

| 18 | 4-aryl-1,4-dihydropyridine | HeLa (Cervical) | 3.6 | [3][4][5] |

| 19 | 4-aryl-1,4-dihydropyridine | HeLa (Cervical) | 2.3 | [3][4][5] |

| 20 | 4-aryl-1,4-dihydropyridine | HeLa (Cervical) | 4.1 | [3][4][5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[5][6][7][8][9]

Signaling Pathway: Apoptosis Induction

Several 2-pyridone derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Antimicrobial Activity

The 2-pyridone scaffold is also a key component in a variety of compounds exhibiting potent antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridone and dihydropyrimidine derivatives against various microorganisms.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| C6 | 3,4-Dihydropyrimidine-2(1H)-one | Escherichia coli | 32 | [2][10] |

| C22 | 3,4-Dihydropyrimidine-2(1H)-one | Pseudomonas aeruginosa | 32 | [2][10] |

| C6 | 3,4-Dihydropyrimidine-2(1H)-one | Staphylococcus aureus | 64 | [2][10] |

| C22 | 3,4-Dihydropyrimidine-2(1H)-one | Staphylococcus aureus | 64 | [2][10] |

| C29 | 3,4-Dihydropyrimidine-2(1H)-one | Candida albicans | 32 | [2][10] |

| Thione 3c | 4,6-disubstituted-3,4-dihydropyrimidine-2(1H)-thione | Staphylococcus aureus | >12.5 | [11] |

| Thione 3c | 4,6-disubstituted-3,4-dihydropyrimidine-2(1H)-thione | Bacillus subtilis | >12.5 | [11] |

| Thione 3c | 4,6-disubstituted-3,4-dihydropyrimidine-2(1H)-thione | Aspergillus niger | >20 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[14]

Procedure:

-

Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Other Biological Activities

Beyond their anticancer and antimicrobial properties, 3,4-dihydro-2(1H)-pyridone derivatives, such as the well-known drugs Milrinone and Amrinone, are recognized for their cardiotonic effects.[10][15] These compounds act as selective inhibitors of phosphodiesterase 3 (PDE3), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. This, in turn, enhances myocardial contractility and promotes vasodilation. Additionally, certain 2-pyridone derivatives have been investigated for their anti-inflammatory activities, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9]

Logical Workflow for Biological Screening

The general workflow for screening and evaluating the biological activity of novel this compound derivatives is a multi-step process that begins with synthesis and progresses through a series of in vitro and in vivo assays.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The derivatives of the broader 2-pyridone class have demonstrated significant potential in oncology and infectious diseases, with emerging evidence of their utility in cardiovascular and inflammatory conditions. While more research is needed to fully elucidate the structure-activity relationships and specific molecular targets of this compound derivatives, the existing data strongly supports their continued investigation. This guide provides a foundational resource to aid researchers in this endeavor, offering a consolidated view of the current state of knowledge and standardized methodologies for future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and analgesic and antiinflammatory activity of methyl 6-substituted-3(2h)-pyridazinone-2-ylacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents [mdpi.com]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of novel 3,5,6-trisubstituted 2-pyridone derivatives and evaluation for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3,4-Dihydro-6-methyl-2-pyridone and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-6-methyl-2-pyridone scaffold is a privileged heterocyclic structure that forms the core of a diverse range of biologically active molecules. While the parent compound itself is primarily a synthetic intermediate, its derivatives have garnered significant attention in medicinal chemistry for their potent and varied pharmacological activities. This technical guide provides a comprehensive overview of the primary mechanisms of action associated with this class of compounds, with a focus on their roles as cardiotonic agents, anti-HIV therapeutics, antibacterial compounds, and anticancer agents. Detailed signaling pathways, experimental workflows, and quantitative data from key studies are presented to offer a thorough understanding of their molecular interactions and therapeutic potential.

Introduction to the 3,4-Dihydro-2(1H)-pyridone Core

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) are N-heterocyclic compounds analogous to the well-known 1,4-dihydropyridines (1,4-DHPs). The inherent structural features of the 3,4-DHPo ring system allow for extensive chemical modifications, leading to a wide array of derivatives with distinct biological properties. Notably, this scaffold is present in clinically significant drugs such as the cardiotonic agents milrinone and amrinone.[1][2][3] Research has expanded to explore the potential of 3,4-DHPo derivatives in treating a range of diseases, including HIV/AIDS, bacterial infections, and various cancers.[1][3] This guide will delve into the specific mechanisms through which these compounds exert their therapeutic effects.

Cardiotonic Activity: Phosphodiesterase 3 (PDE3) Inhibition

The most well-elucidated mechanism of action for certain 3,4-dihydro-2-pyridone derivatives, such as milrinone and amrinone, is the selective inhibition of phosphodiesterase 3 (PDE3).[4][5][6][7]

Signaling Pathway

PDE3 is an enzyme primarily located in cardiac myocytes and vascular smooth muscle cells.[6] It is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiovascular regulation.[6][8] By inhibiting PDE3, these pyridone derivatives lead to an increase in intracellular cAMP levels.[5][6][8] This elevation in cAMP has two main downstream effects:

-

In Cardiac Muscle: Increased cAMP levels enhance the activity of protein kinase A (PKA), which in turn phosphorylates L-type calcium channels. This leads to an increased influx of calcium ions into the cardiac cells, resulting in a positive inotropic effect (increased contractility of the heart).[5]

-

In Vascular Smooth Muscle: The rise in cAMP in vascular smooth muscle cells promotes relaxation, leading to vasodilation. This reduces both preload and afterload on the heart, decreasing the overall workload.[6]

The combined positive inotropic and vasodilatory effects make these compounds effective in the treatment of acute decompensated heart failure.[6][9]

Quantitative Data

The inhibitory potency of 3,4-dihydro-2-pyridone derivatives against PDE3 is a key determinant of their cardiotonic activity.

| Compound | Target | IC50 | Reference |

| Milrinone | PDE3 | 0.66 - 1.3 µM | [5] |

| Amrinone | PDE3 | ~30x less potent than Milrinone | [4] |

Experimental Protocol: PDE3 Inhibition Assay

A common method to determine the PDE3 inhibitory activity of a compound is through a fluorescence polarization (FP) assay.

Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

Several pyridone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).

Mechanism of Action

NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. They bind to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where nucleoside analogs bind.[10] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of the viral RNA genome into proviral DNA.

Quantitative Data

The efficacy of these compounds is determined by their ability to inhibit HIV-1 replication in cell culture and their direct inhibition of the reverse transcriptase enzyme.

| Compound Class | Target | EC50 / IC50 | Reference |

| Pyridinone Derivatives | HIV-1 Replication | 25-50 nM (for potent analogs) | [11] |

| Pyridinone Derivatives | HIV-1 Reverse Transcriptase | As low as 19 nM (for potent analogs) | [11] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

A common method to assess the inhibitory activity of NNRTIs is a cell-free enzymatic assay that measures the synthesis of DNA by recombinant HIV-1 RT.

Antibacterial Activity

Derivatives of the 3,4-dihydro-2-pyridone scaffold have demonstrated activity against a range of pathogenic bacteria. The exact molecular targets are often varied and depend on the specific structural modifications of the pyridone ring.

General Mechanism and Structure-Activity Relationship (SAR)

The antibacterial activity of pyridone derivatives is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt other vital cellular processes. Structure-activity relationship studies have shown that the nature and position of substituents on the pyridone ring are critical for antibacterial potency. For instance, certain substitutions can enhance activity against Gram-positive or Gram-negative bacteria.

Quantitative Data

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluoroquinolone-pyrazolo[4,3-c]pyridin-5(4H)-yl derivatives | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.25 - 4 | [12] |

| Fluoroquinolone-pyrazolo[4,3-c]pyridin-5(4H)-yl derivatives | Streptococcus pneumoniae | 0.25 - 1 | [12] |

| Pyrazoline and Hydrazone Derivatives | Enterococcus faecalis | 32 | [13] |

| Pyrazoline and Hydrazone Derivatives | Staphylococcus aureus | 64 | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is determined using a broth microdilution method.

Anticancer Activity

A growing body of research indicates that various derivatives of the 3,4-dihydro-2-pyridone core possess significant antiproliferative activity against a range of cancer cell lines.

Diverse Mechanisms of Action

Unlike the well-defined target for cardiotonic effects, the anticancer mechanisms of pyridone derivatives are more diverse and appear to be highly dependent on the specific chemical structure. Some of the reported mechanisms include:

-

Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: Some pyridone-based molecules act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.

-

Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

Quantitative Data

The anticancer potency is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cancer cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | Not specified | 29.12 | [14] |

| 3,4-dihydropyridine-2(1H)-thione derivative (S22) | Melanoma (A375) | 1.71 ± 0.58 | [15] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

Conclusion

The this compound core structure is a versatile scaffold that has given rise to a multitude of compounds with significant therapeutic potential. While the parent compound is a building block, its derivatives have demonstrated clear mechanisms of action as PDE3 inhibitors for cardiotonic effects and as NNRTIs for anti-HIV therapy. The antibacterial and anticancer activities are more varied, with mechanisms being highly dependent on the specific substitutions on the pyridone ring. Further research into the precise molecular targets for the antibacterial and anticancer derivatives will be crucial for the development of more potent and selective therapeutic agents. The detailed protocols and signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of compounds.

References

- 1. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. preprints.org [preprints.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT cell viability assay [bio-protocol.org]

- 12. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. turkjps.org [turkjps.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Dihydropyridones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyridone and its derivatives, a class of heterocyclic compounds, have long been cornerstones in the management of cardiovascular diseases, primarily functioning as L-type calcium channel blockers. However, emerging research has unveiled a much broader and more complex pharmacological profile, suggesting their potential in a variety of therapeutic areas beyond hypertension and angina. This technical guide provides an in-depth exploration of the evolving therapeutic applications of dihydropyridones, with a focus on their anticancer, antimicrobial, and multidrug resistance-modulating properties. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals in this dynamic field.

Introduction

The dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, with numerous FDA-approved drugs, such as nifedipine, amlodipine, and felodipine, widely prescribed for cardiovascular conditions.[1] These classical applications stem from their ability to selectively inhibit L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1]

Recent investigations, however, have illuminated the polypharmacology of dihydropyridones, revealing their interaction with a diverse range of biological targets. This has opened up exciting new avenues for their therapeutic use, including oncology, infectious diseases, and overcoming drug resistance in cancer. This guide aims to synthesize the current knowledge on these emerging applications, providing the necessary technical details to facilitate further research and development.

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of various dihydropyridone derivatives in different therapeutic contexts.

Table 1: Anticancer Activity of Dihydropyridone Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 3.6 | [2] |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.2 | [2] |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 | [2] |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.7 | [2] |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 4.1 | [2] |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 11.9 | [2] |

| 1,4-dihydropyridine-based 1,2,3-triazole derivative (13ad') | Caco-2 | 0.63 ± 0.05 | [3] |

| A series of 1,4-dihydropyridine-based 1,2,3-triazole derivatives | Caco-2 | 0.63 ± 0.05 to 5.68 ± 0.14 | [3] |

Table 2: Antibacterial Activity of Dihydropyridone Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| D-3263 | Staphylococcus aureus ATCC 29213 | 25 µM | [4] |

| D-3263 | Staphylococcus aureus ATCC 43300 | 25 µM | [4] |

| D-3263 | Enterococcus faecalis ATCC 29212 | 50 µM | [4] |

Table 3: Modulation of Multidrug Resistance by Dihydropyridone Derivatives

| Compound/Derivative | Effect | Cell Line | Mechanism | Reference |

| Nicardipine, Nifedipine | Substrates of ABCG2 transporter | ABCG2-overexpressing cells | Inhibit efflux of known ABCG2 substrates | [5] |

| DHP-014 | In vivo inhibition of BCRP (ABCG2) | Sprague-Dawley rats | Increased systemic exposure of topotecan | [6] |

| Compounds IX, X, XI | Reversal of doxorubicin resistance | P388/DX, LoVo/DX cells | Increase of intracellular doxorubicin levels | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of dihydropyridone derivatives.

Synthesis: Hantzsch Dihydropyridine Synthesis of Nifedipine

This protocol describes the classical one-pot condensation reaction for synthesizing the dihydropyridone, nifedipine.[8]

Materials:

-

2-nitrobenzaldehyde

-

Methyl acetoacetate

-

Concentrated ammonia (35% in water)

-

Methanol

-

50 mL round-bottom flask

-

Condenser

-

Isomantle or oil bath

-

Ice-water bath

-

Suction filtration apparatus

-

HPLC-grade methanol

-

HPLC system

Procedure:

Laboratory Session 1: Synthesis (4 hours)

-

In a fume cupboard, combine 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), 4 mL of methanol, and 1.6 mL of concentrated ammonia (35 mmol) in a 50 mL round-bottom flask.[8]

-

Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an isomantle or an oil bath.[8]

-

After the reflux period, allow the reaction mixture to cool to room temperature. If no precipitate forms, cool the flask in an ice-water bath until a solid precipitate is observed.[8]

-

Stopper the flask and leave it at room temperature until the next laboratory session.[8]

Laboratory Session 2: Work-Up, Purification, and Characterization (4 hours)

-

Collect the precipitate by suction filtration and wash the filter cake with 10 mL of water followed by 5 mL of methanol.[8]

-

Recrystallize the crude product from methanol. If the product becomes oily during recrystallization, cool the solution in an ice-water bath.[8]

-

Dry the recrystallized product, weigh it, and determine the yield.[8]

-

Characterize the product by measuring its melting point and recording its IR, 1H NMR, and 13C NMR spectra.[8]

-

Assess the purity of the final product by HPLC analysis. Prepare a 1 mg/mL solution of the recrystallized sample in HPLC-grade methanol and analyze using a water/methanol (70:30) eluent.[8]

Biological Evaluation: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for determining the cytotoxic effects of dihydropyridone derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

Dihydropyridone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the dihydropyridone derivatives in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Biological Evaluation: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antibacterial activity of dihydropyridone derivatives.

Materials:

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

-

Dihydropyridone derivatives (dissolved in a suitable solvent)

-

Standard antibiotic control (e.g., ampicillin)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Prepare two-fold serial dilutions of the dihydropyridone derivatives and the standard antibiotic in CAMHB in the 96-well plate.

-

Inoculate each well with the diluted bacterial suspension. Include a growth control (bacteria in broth without any compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

Beyond their classical role as calcium channel blockers, dihydropyridones modulate several other signaling pathways, contributing to their diverse therapeutic potential.

Inhibition of the STAT1/PD-L1 Pathway in Cancer

Recent studies have shown that dihydropyridone calcium channel blockers can suppress the transcription of Programmed Death-Ligand 1 (PD-L1) by inhibiting the activation of Signal Transducer and Activator of Transcription 1 (STAT1). This suggests a novel immunomodulatory role for these compounds in cancer therapy.

Caption: Dihydropyridone-mediated inhibition of the STAT1/PD-L1 signaling pathway.

Modulation of Multidrug Resistance in Cancer

Several dihydropyridone derivatives have been shown to reverse multidrug resistance (MDR) in cancer cells by interacting with ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP). They can act as substrates for these transporters, competitively inhibiting the efflux of chemotherapeutic drugs.

Caption: Mechanism of dihydropyridone-mediated reversal of multidrug resistance.

Induction of Reactive Oxygen Species in Cancer Cells

Some dihydropyridone derivatives have been found to exert their anticancer effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[9]

Caption: Dihydropyridone-induced ROS generation leading to apoptosis in cancer cells.

Experimental and Therapeutic Workflow

The discovery and development of novel dihydropyridone-based therapeutics involve a multi-step process, from initial screening to preclinical evaluation.

Caption: General workflow for the development of dihydropyridone-based therapeutics.

Conclusion

The therapeutic potential of dihydropyridones extends far beyond their established role in cardiovascular medicine. The growing body of evidence supporting their anticancer, antimicrobial, and multidrug resistance-reversing activities highlights the versatility of this chemical scaffold. This technical guide provides a foundational resource for researchers to explore these exciting new applications. The provided quantitative data, detailed experimental protocols, and visual representations of key molecular pathways are intended to accelerate the design and development of the next generation of dihydropyridone-based therapeutics to address a wider range of unmet medical needs. Further research into the nuanced structure-activity relationships and the elucidation of novel mechanisms of action will be crucial in fully realizing the therapeutic promise of this remarkable class of compounds.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]

- 3. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The calcium channel blockers, 1,4-dihydropyridines, are substrates of the multidrug resistance-linked ABC drug transporter, ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of dihydropyridines and pyridines on multidrug resistance mediated by breast cancer resistance protein: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydro-6-methyl-2-pyridone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry and drug discovery.[1][2] These molecules are structural analogs of the well-known 1,4-dihydropyridines (1,4-DHPs) and dihydropyrimidines (DHPMs).[1] The interest in 3,4-DHPo derivatives stems from their diverse biological activities, including cardiotonic, vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties.[1] Furthermore, they are valuable synthetic intermediates for the preparation of other complex and biologically active molecules.[2][3] This document provides a detailed protocol for the synthesis of 4-aryl-substituted 6-methyl-3,4-dihydropyridone derivatives via a one-pot, four-component reaction, a common and efficient method for obtaining this class of compounds.[1][3][4]

General Synthesis Pathway

The most common and efficient method for synthesizing 3,4-dihydro-2-pyridone derivatives is through a multi-component reaction (MCR).[1][3] A widely used approach is a four-component reaction involving an aromatic aldehyde, Meldrum's acid, a β-ketoester (such as methyl acetoacetate or ethyl acetoacetate), and ammonium acetate as the nitrogen source.[1][3][4][5] The use of methyl acetoacetate specifically leads to the formation of the 6-methyl substituted pyridone ring. The reaction can be performed under various conditions, including conventional heating, microwave irradiation, or using different catalysts to improve yields and reaction times.[1][3]

Experimental Protocol: Four-Component Synthesis

This protocol describes the synthesis of 4-aryl-6-methyl-3,4-dihydro-2-pyridone derivatives using an aromatic aldehyde, Meldrum's acid, methyl acetoacetate, and ammonium acetate.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Methyl acetoacetate

-

Ammonium acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Equipment for filtration and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

-

Solvent/Catalyst Addition:

-

Reaction:

-

Stir the mixture at the appropriate temperature. For solvent-free conditions with a catalyst, heating at 80°C is often effective.[4] For reactions in ethanol, refluxing for several hours may be required.[1] Reactions in water have also shown high efficiency.[1][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

If the product precipitates, collect the solid by filtration.

-

Wash the crude product with cold water or ethanol to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydro-6-methyl-2-pyridone derivative.

-

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of 4-aryl-6-methyl-3,4-dihydro-2-pyridone derivatives under different catalytic and solvent systems.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Pyridine | Ethanol | Reflux | - | 54-68 | [1] |

| None | Water | Reflux | - | 90-96 | [1][3] |

| None | Ethanol | Reflux | - | 55-75 | [1][3] |

| SiO2-Pr-SO3H | Solvent-free | 80 °C | - | 78-93 | [1][3] |

| ZnO nanoparticles | Ethanol | - | - | High | [3] |

Diagrams and Visualizations

Synthesis Reaction Scheme

Caption: General reaction scheme for the four-component synthesis of 3,4-dihydro-2-pyridone derivatives.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification of 3,4-dihydro-2-pyridones.

References

Application Notes and Protocols for the Multicomponent Synthesis of 3,4-Dihydro-2(1H)-pyridones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) via multicomponent reactions (MCRs). These compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1][2]

Application Notes

3,4-Dihydro-2(1H)-pyridones are a class of N-heterocyclic compounds analogous to the well-known 1,4-dihydropyridines (1,4-DHPs).[1] Their derivatives have garnered significant interest in drug discovery due to a wide spectrum of pharmacological properties, including cardiotonic, vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal activities.[1][3][4] Notably, the commercial drugs Amrinone and Milrinone, used for treating heart failure, feature the 2(1H)-pyridone core, highlighting the therapeutic potential of this scaffold.[3][4]

The synthetic accessibility of 3,4-DHPo derivatives through one-pot multicomponent reactions makes them attractive for the rapid generation of compound libraries for high-throughput screening.[5][6] These reactions are often characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[6][7] Furthermore, many protocols are being developed under green chemistry principles, utilizing solvent-free conditions or eco-friendly catalysts.[3][8][9]

Recent studies have demonstrated the potential of 3,4-DHPo derivatives as potent urease inhibitors, suggesting their application in treating diseases caused by urease-producing bacteria.[10] The modular nature of their synthesis allows for systematic structure-activity relationship (SAR) studies, crucial for optimizing lead compounds in drug development programs.

Biological Significance of 3,4-Dihydro-2(1H)-pyridones

| Biological Activity | Description | Reference |

| Urease Inhibition | Inhibition of the urease enzyme, which is implicated in pathologies associated with Helicobacter pylori and other bacteria. | [10] |

| Antitumor Activity | Demonstrated activity against various cancer cell lines, such as P388 lymphocytic leukemia cells. | [2] |

| Anti-HIV Activity | Certain derivatives have shown inhibitory effects against HIV-1. | [1][2] |

| Antibacterial and Antifungal | Activity against multidrug-resistant bacteria and various fungal strains has been reported. | [1][2] |

| Cardiotonic Activity | The core structure is present in drugs like Amrinone and Milrinone, which are used to treat heart failure. | [3][4] |

Experimental Protocols

General Protocol for the Four-Component Synthesis of 4-Aryl-3,4-dihydro-2(1H)-pyridones

This protocol describes a general and efficient one-pot synthesis of 3,4-dihydro-2(1H)-pyridone derivatives.[1][10] The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[10]

Materials:

-

Aromatic aldehyde (3 mmol)

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (3 mmol, 0.43 g)[10]

-

Methyl acetoacetate (3 mmol, 0.32 mL)[10]

-

Ammonium acetate (5 mmol, 0.38 g)[10]

-

Catalyst (e.g., SiO2-Pr-SO3H, 0.02 g) (optional, can be performed catalyst-free)[10]

-

Ethanol or solvent-free conditions

Equipment:

-

Round-bottom flask

-

Reflux condenser (if using a solvent)

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (3 mmol), Meldrum's acid (3 mmol), methyl acetoacetate (3 mmol), and ammonium acetate (5 mmol).[10] If using a catalyst, add it to the mixture.

-

Reaction Conditions:

-

Monitoring the Reaction: The progress of the reaction should be monitored by TLC using an appropriate eluent system (e.g., n-hexane:ethyl acetate, 80:20 or 60:40).[3]

-

Work-up and Purification:

-